UDP-GlcNAc

O-GlcNAc transferase enzyme kinetics substrate specificity

Enzyme assays and inhibitor screening require the correct nucleotide sugar donor. Substituting UDP-GlcNAc with analogs like UDP-GalNAc introduces >99% reduction in catalytic efficiency for enzymes such as GnT-III, invalidating results. - **Authentic substrate for OGT**: Km = 0.5 µM; critical for accurate inhibitor profiling (e.g., OSMI-4 IC50 = 1.7 nM). - **Process-viable for biocatalysis**: Achieves 59.5 g/L in one-pot systems; 11.9 g scale yield with TTN_mass 522 g/g. - **Defined kinetic reference**: Essential for UDP-GlcNAc/Glc 4-epimerase characterization (Km 323 µM, E. coli Gne).

Molecular Formula C17H27N3O17P2
Molecular Weight 607.4 g/mol
Cat. No. B8776403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-GlcNAc
Molecular FormulaC17H27N3O17P2
Molecular Weight607.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O
InChIInChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1
InChIKeyLFTYTUAZOPRMMI-CFRASDGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-GlcNAc Core Glycosylation Donor


Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is the activated sugar nucleotide donor of N-acetylglucosamine (GlcNAc), serving as the obligate substrate for N-acetylglucosaminyltransferases that catalyze the transfer of GlcNAc to proteins, lipids, and glycan chains in O-GlcNAcylation, N-glycosylation, and glycolipid biosynthesis [1]. UDP-GlcNAc also functions as the terminal product and key metabolic sensor of the hexosamine biosynthetic pathway (HBP), where its intracellular concentration directly modulates flux through rate-limiting enzymes via feedback inhibition [2]. As a high-purity biochemical reagent, UDP-GlcNAc is procured for enzymatic assays (Km determination, inhibitor screening), in vitro glycosylation reactions, metabolic flux studies, and as a reference standard for analytical quantification of cellular UDP-GlcNAc pools [3].

Core glycosyltransferase donor for N-linked, O-linked (O-GlcNAc), and glycosaminoglycan biosynthesis studies
Hexosamine biosynthesis pathway context — integrates carbohydrate, amino acid, and nucleotide metabolism sensing
Reported enzyme-specific kinetic behavior across glycosyltransferase families; supports assay-specific donor selection

Why UDP-GlcNAc Substitution Fails


UDP-GlcNAc analogs and related UDP-sugars (UDP-GalNAc, UDP-Glc, UDP-Gal) are not functionally interchangeable in enzymatic assays or metabolic studies. Glycosyltransferases and epimerases exhibit pronounced donor substrate discrimination driven by stereochemical features at the C2 (N-acetyl group), C4 (axial vs. equatorial hydroxyl), and C6 positions of the hexosamine ring [1]. In competitive inhibition and binding assays, UDP-GlcNAc consistently demonstrates higher affinity for its cognate transferases compared to UDP-GalNAc or UDP-Glc, with differences in Ki values exceeding 100-fold in certain systems [2]. Moreover, the HBP regulatory mechanism is exquisitely selective for UDP-GlcNAc as a feedback inhibitor of GFAT; UDP-GalNAc, UDP-Glc, and UDP-Gal do not functionally substitute in this metabolic control loop [3]. Substituting an analog in a kinetic assay will therefore yield non-physiological Km values, spurious inhibition data, or misleading donor specificity profiles—undermining both assay validity and cross-study comparability.

GnT-III Catalytic Turnover
UDP-GalNAc and UDP-Glc may exhibit substantially lower catalytic turnover with GnT-III; product formation may not be quantifiable with alternative donors.
Epimerase Substrate Preference
kcat/Km may vary 2- to 10-fold across epimerase isoforms; acetylated vs. non-acetylated substrate pairing shifts kinetic parameter interpretation.
Metal-Catalyzed Decomposition
UDP-Gal may decompose 2–3× faster than UDP-Glc in Mn²⁺ buffers, while UDP-GlcNAc remains stable; substrate integrity may differ across donor choices.

UDP-GlcNAc Quantitative Comparison Evidence


GnT-III Donor Selectivity Over UDP-GalNAc

In kinetic characterization of short-form O-GlcNAc transferase (sOGT) using CKII peptide as acceptor, epimerization of the C4-OH group from equatorial (GlcNAc) to axial (GalNAc) configuration substantially reduces donor binding affinity. Determined Km values for UDP-GlcNAc analogs revealed that C4 epimerization decreases affinity relative to the native UDP-GlcNAc donor, while deoxy modifications at C6 and C4 further impair binding [1].

GnT-III Donor Selectivity
Head-to-head
500–1,000× higher activity for UDP-GlcNAc vs. UDP-GalNAc/UDP-Glc; undetectable for UDP-Gal
Reported donor-dependent catalytic turnover context
Purified recombinant GnT-III; Vmax-driven selectivity, not Km-driven
O-GlcNAc transferase enzyme kinetics substrate specificity sugar nucleotide recognition

Gne Epimerase Distinct Km for Acetylated vs. Non-Acetylated UDP-Sugars

UGT3A1 utilizes UDP-GlcNAc as its preferred sugar donor, whereas the closely related UGT3A2 preferentially uses UDP-Glc [1]. A single active-site residue governs this binary selectivity: Asn-391 in UGT3A1 accommodates the N-acetyl group at C2 of UDP-GlcNAc, positioning the anomeric C1 optimally for catalysis involving His-35. Mutation of Asn-391 to phenylalanine (the residue found in UGT3A2) enhances UDP-Glc utilization while completely abolishing the ability to use UDP-GlcNAc as a donor [1].

Gne Epimerase Km Profile
Head-to-head
Km = 323 μM (UDP-GlcNAc); 2- to 4-fold kcat/Km differential across substrate pairs
Supports isoform-specific substrate preference review
Capillary electrophoresis assay; E. coli O86:B7 Gne enzyme
UDP-glycosyltransferase UGT3A family donor selectivity site-directed mutagenesis

OGT Inhibitor Competitive Binding Profile

β1,4-N-acetylglucosaminyltransferase III (GnT-III) exhibits stringent donor substrate discrimination. While the enzyme can transfer GalNAc and Glc moieties from their respective UDP-sugars, the transfer rates are only 0.1–0.2% of that observed for GlcNAc transfer from UDP-GlcNAc, despite Km values for UDP-GalNAc and UDP-Glc differing only slightly from that for UDP-GlcNAc [1]. Various other nucleotide-Glc derivatives bind with comparable affinities but fail to serve as competent donors [1].

OGT Inhibitor Binding
Data to verify
Ki = 0.7 nM (competitive with UDP-GlcNAc); IC50 = 1.7 nM
Supports OGT inhibitor screening context
Supplier-reported data; fluorescence polarization assay context
N-acetylglucosaminyltransferase III GnT-III donor substrate specificity catalytic efficiency

Chemoenzymatic Synthesis: UDP-GlcNAc Yield Advantage

The hexosamine biosynthetic pathway (HBP) is controlled by the rate-limiting enzyme glutamine fructose-6-phosphate amidotransferase (GFAT/GFPT), which is directly inhibited by UDP-GlcNAc in a classic feedback loop [1]. Comparative analysis of the two GFAT paralogs reveals a pronounced difference in UDP-GlcNAc sensitivity: GFAT1 is strongly inhibited by UDP-GlcNAc, whereas GFAT2 exhibits much lower sensitivity to the same inhibitor concentration [1]. This differential sensitivity explains why cells expressing GFAT2 can maintain elevated UDP-GlcNAc production even under conditions of abundant product accumulation [1].

One-Pot Synthesis Titer
Head-to-head
UDP-GlcNAc: 59.51 g/L vs. UDP-GlcNTFA: 46.54 g/L (28% higher titer)
Reported higher titer in three-enzyme one-pot system
Fed-batch conditions; NahK, GlmU, PPase enzyme cascade
hexosamine biosynthetic pathway GFAT/GFPT feedback inhibition metabolic regulation

Repetitive Batch Productivity vs. UDP-Gal and UDP-GalNAc

In the presence of human blood group glycosyltransferase GTA (α-1,3-N-acetylgalactosaminyltransferase) and Mn2+, the native donor UDP-GalNAc undergoes very rapid enzyme-catalyzed hydrolysis such that a binding constant could not be directly measured [1]. In contrast, the donor analog UDP-GlcNAc binds GTA with measurable affinity, yielding a binding constant of approximately 1 × 10⁴ M⁻¹ as determined by direct electrospray ionization mass spectrometry (ES-MS) assay at 24°C [1]. This differential hydrolytic susceptibility makes UDP-GlcNAc the experimentally tractable probe for thermodynamic characterization of the GTA donor-binding site.

Repetitive Batch Productivity
Cross-study comparable
UDP-GlcNAc: 11.9 g, TTN 522 g/g, STY 9.9 g/L·h; comparable to UDP-Gal metrics
Reported comparable productivity across UDP-sugar donors
Salvage pathway cascade; 100 mL repetitive batch mode
ABO blood group glycosyltransferases substrate hydrolysis binding constant determination nucleotide sugar stability

Metal-Catalyzed Stability vs. UDP-Gal

Purified recombinant human OGT expressed in E. coli displays a Km value of 0.5 μM for UDP-GlcNAc, measured with Nup62 as the acceptor substrate [1]. This value is nearly identical to that of purified mammalian OGT, validating the recombinant system [1]. Notably, subsequent studies revealed that apparent Km,app values for UDP-GlcNAc vary considerably depending on the protein substrate—ranging from 1 μM to over 20 μM—indicating that donor affinity is modulated by acceptor identity and that some OGT substrates are nutrient-responsive while others are constitutively modified [2].

Mn²⁺ Stability Profile
Class-level
UDP-GlcNAc: stable; UDP-Gal decomposes 2–3× faster than UDP-Glc in Mn²⁺ buffers
Reported stability advantage in metal-dependent assay buffers
Class-level inference; pH 6.5–7.9, 10–200 mM Mn²⁺
O-GlcNAc transferase Michaelis constant nucleotide sugar affinity recombinant enzyme

UDP-GlcNAc Application Scenarios


OGT Inhibitor Screening & Mechanism Benchmarking

UDP-GlcNAc is the obligatory donor substrate for O-GlcNAc transferase (OGT) activity measurements. The established Km of 0.5 μM for recombinant human OGT [1] and the substrate-dependent Km,app variation (1–20+ μM) [2] make authentic UDP-GlcNAc essential for accurate kinetic parameter determination. Substitution with UDP-GalNAc or deoxy analogs introduces systematic affinity bias due to impaired C4/C6 recognition [3], invalidating comparative inhibitor potency assessments (IC₅₀) and high-throughput screening campaigns targeting the OGT donor-binding site.

GnT-III Donor-Specific Assays & N-Glycan Synthesis

UDP-GlcNAc functions as the terminal product and feedback regulator of the HBP, directly inhibiting the rate-limiting enzyme GFAT [4]. Researchers quantifying HBP flux via LC-MS/MS require authentic UDP-GlcNAc as a calibration standard for absolute quantitation of cellular UDP-GlcNAc pools. In GFAT inhibition assays, the differential sensitivity of GFAT1 versus GFAT2 to UDP-GlcNAc [4] necessitates use of the authentic metabolite—UDP-GalNAc, UDP-Glc, or UDP-Gal do not substitute in this regulatory mechanism and would yield spurious inhibition profiles.

Multi-Gram Enzyme Cascade Manufacturing

For β1,4-N-acetylglucosaminyltransferase III (GnT-III), UDP-GalNAc and UDP-Glc transfer rates are only 0.1–0.2% of UDP-GlcNAc [5], making UDP-GlcNAc the sole donor yielding measurable product in glycosylation assays. In ABO glycosyltransferase GTA binding studies, UDP-GalNAc undergoes rapid enzyme-catalyzed hydrolysis that precludes direct Ka measurement, whereas UDP-GlcNAc enables determination of Ka ≈ 1 × 10⁴ M⁻¹ via ES-MS [6]. Researchers conducting thermodynamic characterization of glycosyltransferase active sites should procure UDP-GlcNAc as the experimentally tractable probe.

Epimerase Characterization & O-Antigen Studies

UGT3A1 utilizes UDP-GlcNAc as its preferred sugar donor, with activity absolutely dependent on Asn-391 in the active site [7]. UDP-Glc yields no activity with wild-type UGT3A1. Laboratories characterizing UGT3A1 function, performing site-directed mutagenesis to probe donor selectivity, or screening for small-molecule GlcNAc-transferase inhibitors must procure UDP-GlcNAc specifically—substitution with UDP-Glc or UDP-GalNAc yields zero activity in the wild-type enzyme and cannot support valid comparative enzymology.

Application
Selection Property
Validation Focus
OGT inhibitor screening studies
UDP-GlcNAc competitive binding context
Inhibitor potency benchmarking review
GnT-III activity assays and N-glycan synthesis
Donor substrate specificity context
Catalytic turnover verification
Nucleotide sugar biomanufacturing
Enzyme cascade productivity context
Process-scale yield and STY review
UDP-GlcNAc/Glc 4-epimerase characterization
Substrate kinetic parameter context
kcat/Km differential review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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